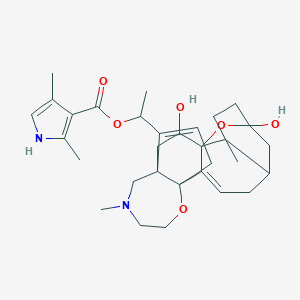
Batrachotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batrachotoxin is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid found in certain species of beetles, birds, and frogs. The name is derived from the Greek word “βάτραχος” (bátrachos), meaning frog . This compound is known for its high toxicity, being one of the most lethal natural toxins. It is primarily found in the skin of poison-dart frogs, such as Phyllobates aurotaenia, and is used by indigenous people to poison dart tips .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of batrachotoxin is highly complex due to its intricate structure. One notable method involves the enantioselective total synthesis of batrachotoxinin A, a precursor to this compound. This synthesis includes a key photoredox coupling reaction and subsequent local-desymmetrization operations . Another method, developed by Justin Du Bois, involves a 24-step synthesis using a radical cascade reaction .
Industrial Production Methods: Due to the complexity and high toxicity of this compound, industrial production is not common. The compound is typically obtained through extraction from natural sources, such as the skin of poison-dart frogs. the limited availability of these frogs and the ethical concerns surrounding their use make large-scale production challenging .
Analyse Des Réactions Chimiques
Types of Reactions: Batrachotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high oxidation level makes it a challenging target for synthetic chemists .
Common Reagents and Conditions:
Oxidation: Singlet oxygen ene reactions are used to introduce hydroxyl groups at specific positions.
Reduction: Reductive amination and acylation are employed to construct specific ring systems.
Substitution: Radical cascade reactions are used to form complex ring structures.
Major Products: The major products formed from these reactions include various this compound analogs, which are used to study ion transport and voltage-gated sodium channels .
Applications De Recherche Scientifique
Batrachotoxin is a valuable tool in scientific research due to its ability to specifically stabilize voltage-gated sodium channels in an active, open form. This property makes it essential for studying ion transport and the function of sodium channels in nerve cells . Additionally, this compound is used in pharmacological research to investigate the effects of sodium channel modulators and to develop new drugs for conditions such as epilepsy and cardiac arrhythmias .
Mécanisme D'action
Batrachotoxin exerts its effects by binding to and irreversibly opening the sodium channels of nerve cells, preventing them from closing. This action leads to continuous depolarization of the nerve cells, resulting in paralysis and death . The compound specifically targets voltage-gated sodium channels, forming hydrophobic hydrogen bonds and cation-π contacts with the pore-lining helices . This binding prevents the necessary rearrangements for the closure of the activation gate, leading to the toxin’s potent effects .
Comparaison Avec Des Composés Similaires
- Isobatrachotoxin
- Pseudothis compound
- Batrachotoxinin A
Comparison: this compound is unique among these compounds due to its high potency and specific action on sodium channels. While isothis compound and pseudothis compound share similar structures, they are less potent and have slightly different effects on sodium channel gating . Batrachotoxinin A, a precursor to this compound, is significantly less toxic but can be converted to this compound through specific chemical reactions .
This compound’s unique ability to irreversibly open sodium channels makes it a critical tool in neurophysiological research and a subject of interest for developing new pharmacological agents .
Propriétés
Numéro CAS |
23509-16-2 |
|---|---|
Formule moléculaire |
C31H42N2O6 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
ISNYUQWBWALXEY-XIPFQYRHSA-N |
SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
SMILES isomérique |
CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C |
SMILES canonique |
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Color/Form |
Noncrystal |
Key on ui other cas no. |
23509-16-2 |
Pureté |
90 % |
Solubilité |
In water, 2.8 mg/L at 25 °C (est) |
Synonymes |
Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate) |
Pression de vapeur |
7.49X10-16 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















